molecular formula C9H9BrO3 B101895 Methyl 4-bromo-3-methoxybenzoate CAS No. 17100-63-9

Methyl 4-bromo-3-methoxybenzoate

Cat. No.: B101895
CAS No.: 17100-63-9
M. Wt: 245.07 g/mol
InChI Key: XLKDKHRGIJWOSN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methoxybenzoate: is an organic compound with the molecular formula C9H9BrO3 . It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a bromine atom and the hydrogen atom at the meta position is replaced by a methoxy group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-methoxybenzoate can be synthesized through the esterification of 4-bromo-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-3-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products such as 4-azido-3-methoxybenzoate or 4-thiocyanato-3-methoxybenzoate.

    Oxidation: 4-bromo-3-methoxybenzoic acid.

    Reduction: 4-bromo-3-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications.

Medicine: this compound derivatives are investigated for their potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.

Industry: This compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxy and ester groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but with different positions of the bromine and methoxy groups.

    Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with different positions of the bromine and methoxy groups.

Uniqueness: Methyl 4-bromo-3-methoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

methyl 4-bromo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDKHRGIJWOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561758
Record name Methyl 4-bromo-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17100-63-9
Record name Methyl 4-bromo-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-3-methoxybenzoate
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Synthesis routes and methods I

Procedure details

A solution of methyl 4-bromo-3-hydroxybenzoate of Step A (27 mmol), potassium carbonate (33 mmol), and dimethyl sulfate (32 mmol) in acetone (40 mL) was stirred at reflux temperature under nitrogen atmosphere for three hours. The mixture was cooled and 5 mL of water was added. The acetone was evaporated and 30 mL of water was added. The product was extracted into dichloromethane. The organic solution was dried over anhydrous magnesium sulfate, filtered and evaporated to give the title compound (6.5 g, 99%) as a hard, white crystalline solid.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 4-bromo-3-hydroxybenzoate (10.0 g) in DMF (50 mL) was added potassium carbonate (17.9 g) and iodomethane (9.2 mg). The mixture was stirred at room temperature for 2 h. Ethyl acetate was added and the mixture was washed with water. The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum to give 10 g of the title compound, that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.2 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-hydroxybenzoic acid (14.480 mmol, 2.600 g) in acetone (180 mL), potassium carbonate (62.988 mmol, 8.710 g) and dimethylsulfate (31.422 mmol, 2.970 mL) were added. The reaction was stirred at RT for 30 minutes and evaporated to dryness. The residue was then diluted with water and extracted with ethyl acetate. The collected organic layer was washed with water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure. 4-Bromo-3-methoxy-benzoic acid methyl ester was isolated by chromatography on silica gel eluting with cyclohexane containing from 0% to 20% ethyl acetate. Yield: 47%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-bromo-3-hydroxybenzoic acid of Step A (27 mmol), potassium carbonate (33 mmol) and dimethyl sulfate (32 mmol), in acetone (40 mL) was stirred at reflux temperature under nitrogen atmosphere for three hours. The mixture was cooled and 5 mL of water was added. The acetone was evaporated and 30 mL of water was added. The product was extracted into dichloromethane. The organic solution was dried over anhydrous magnesium sulfate, and evaporated to provide the title compound (6.5 g; 99%) as a hard, white, crystalline solid.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is methyl 4-bromo-3-methoxybenzoate utilized in the synthesis of carbazole alkaloids like Murrayanine and Mukonine?

A1: this compound serves as a crucial starting material in the synthesis of Murrayanine and Mukonine. [] The synthesis relies on a regioselective Buchwald coupling reaction, where this compound reacts with aniline. This coupling reaction forms a biaryl compound, which is a key intermediate in the multi-step synthesis of the target carbazole alkaloids. Subsequent transformations, including oxidative coupling and cyclization, ultimately lead to the formation of Murrayanine and Mukonine.

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